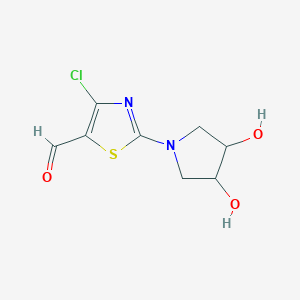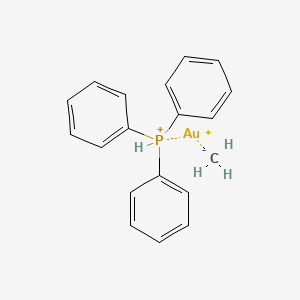
1-(2-Cyanophenyl)-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanophenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyanophenyl group and a phenyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Cyanophenyl)-1-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-cyanophenyl isocyanate with aniline under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product would be purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Cyanophenyl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl and cyanophenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1-(2-Cyanophenyl)-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(2-Cyanophenyl)-1-phenylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Cyanophenyl)-1-phenylurea can be compared with other similar compounds, such as:
2-(2-Cyanophenyl)-N-phenylacetamide: This compound has a similar structure but differs in the functional groups attached to the phenyl ring.
N-(2-Cyanophenyl)benzamide: Another related compound with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC名 |
1-(2-cyanophenyl)-1-phenylurea |
InChI |
InChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17(14(16)18)12-7-2-1-3-8-12/h1-9H,(H2,16,18) |
InChIキー |
BSBXHOGBLGENFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2C#N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


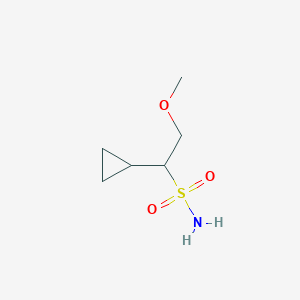
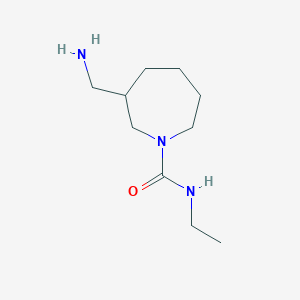

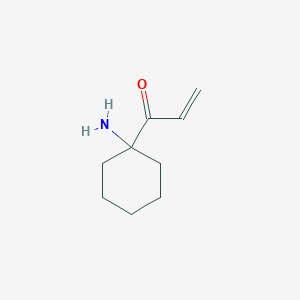
![5-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13150561.png)
![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)

![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
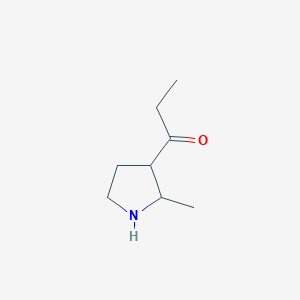
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)

